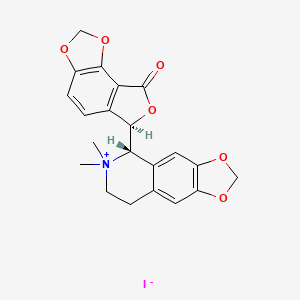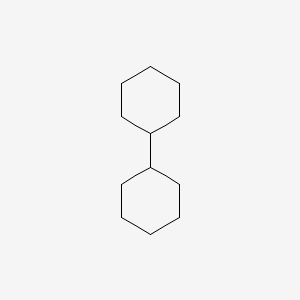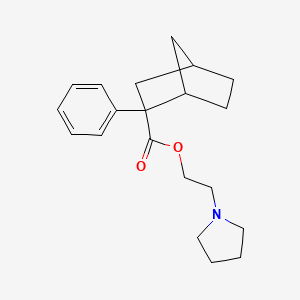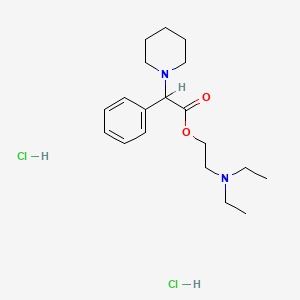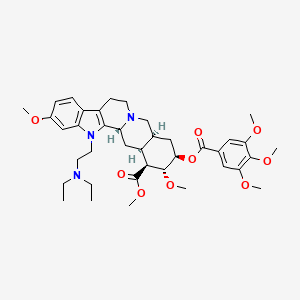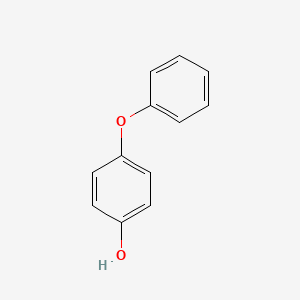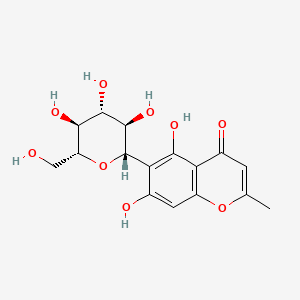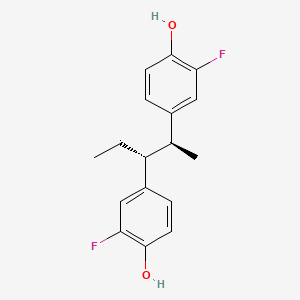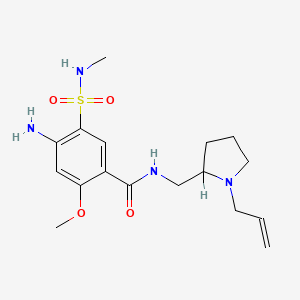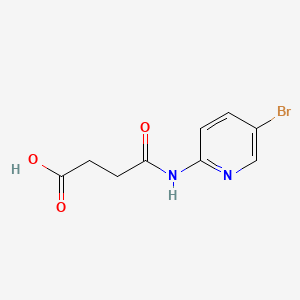
Bikinin
描述
双炔酰胺是一种非甾体类植物糖原合酶激酶 3 (GSK-3)/Shaggy 样激酶的 ATP 竞争性抑制剂。 它以其激活油菜素内酯信号通路的能力而闻名,该通路在植物发育和胁迫反应中起着至关重要的作用 .
作用机制
双炔酰胺通过抑制糖原合酶激酶 3 (GSK-3)/Shaggy 样激酶来发挥作用。它与 ATP 竞争性结合这些激酶,从而阻止其活性。 这种抑制导致油菜素内酯信号通路的激活,该通路调节植物生长和胁迫反应的各个方面 . 分子靶标包括 BIN2,它是油菜素内酯信号通路下游的一种激酶 .
生化分析
Biochemical Properties
Bikinin directly inhibits BIN2 (group II GSK3s) by interfering with ATP binding . It targets GSK3/Shaggy-like kinases, which are key players in brassinosteroid (BR) signaling . These kinases impact plant development and participate in responses to wounding, pathogens, and salt stress .
Cellular Effects
This compound influences cell function by activating BR signaling . This activation impacts various cellular processes, including cell expansion and division, vascular tissue development, senescence, and modulation of stress responses .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly docking to BIN2, a kinase in the downstream of BR signaling, and acts as a competitive inhibitor of adenosine triphosphate (ATP) .
Temporal Effects in Laboratory Settings
It has been observed that this compound and its derivatives can be inactivated in planta by conjugation with glutamic acid or malic acid .
Metabolic Pathways
This compound is involved in the brassinosteroid (BR) signaling pathway
准备方法
合成路线和反应条件
双炔酰胺可以通过一系列化学反应合成,这些反应涉及形成一个吡啶环,该环在 2 位具有酰胺琥珀酸残基,在 5 位具有卤素 . 合成路线通常包括:
吡啶环的形成: 此步骤涉及在受控条件下对适当前体的环化。
酰胺琥珀酸残基的引入: 这是通过酰胺键形成反应实现的。
卤化: 在吡啶环的 5 位引入卤素原子,如碘.
工业生产方法
双炔酰胺的工业生产涉及使用类似的化学路线进行大规模合成,但经过优化以提高产量和纯度。 该过程包括严格的纯化步骤,以确保最终产品满足研究和应用所需的标准 .
化学反应分析
反应类型
双炔酰胺会发生各种化学反应,包括:
氧化: 双炔酰胺可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以改变双炔酰胺上的官能团,改变其活性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤化剂和亲核试剂等试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物包括双炔酰胺的各种衍生物,例如碘双炔酰胺和甲基碘双炔酰胺,它们已显示出更高的效力并改善了细胞渗透性 .
科学研究应用
相似化合物的比较
类似化合物
碘双炔酰胺: 双炔酰胺的衍生物,具有碘取代基,效力更高.
甲基碘双炔酰胺: 甲酯衍生物,细胞渗透性得到改善.
油菜素内酯: 一种具有类似促进生长的活性的油菜素内酯,但结构性质不同.
双炔酰胺的独特性
双炔酰胺的独特性在于其非甾体性质及其直接抑制 GSK-3/Shaggy 样激酶的能力。 与油菜素内酯(一种甾体激素)不同,双炔酰胺是一种更简单的分子,可以更经济地合成并在大型应用中使用 .
总之,双炔酰胺是植物生物学和农学中的一种宝贵化合物,它为油菜素内酯信号提供了见解,并有可能在提高作物抗逆性方面得到应用。其独特的性质和可合成性使其成为科学研究中一种用途广泛的工具。
属性
IUPAC Name |
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYYQDHEDOXWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349448 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188011-69-0 | |
| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bikinin?
A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]
Q2: What are GSK3-like kinases and why are they important in plants?
A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]
Q3: How does this compound affect GSK3-like kinases?
A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]
Q4: What are the downstream effects of this compound treatment in plants?
A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]
Q5: Does this compound affect all GSK3-like kinases equally?
A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []
Q6: Can this compound help to understand the role of specific GSK3-like kinases?
A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]
Q7: What is the molecular formula and weight of this compound?
A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.
Q8: How does the structure of this compound relate to its activity?
A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]
Q9: Have any this compound analogs been developed?
A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]
Q10: How is this compound used in plant research?
A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]
Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?
A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



